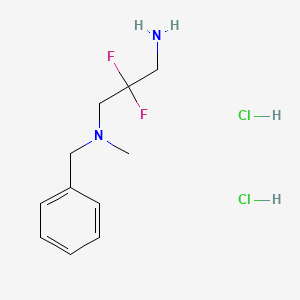
(3-Amino-2,2-difluoropropyl)(benzyl)methylaminedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, two fluorine atoms, and a benzyl group attached to a propyl chain, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Propyl Chain: The propyl chain with the desired functional groups is synthesized using appropriate reagents and conditions
Amination: The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated intermediate.
Benzylation: The benzyl group is attached to the propyl chain through a benzylation reaction, often using benzyl chloride and a suitable base.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to meet the required specifications.
Chemical Reactions Analysis
Types of Reactions
(3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or benzyl groups can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as halides, amines, and alcohols under suitable reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols.
Scientific Research Applications
(3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound may exert its effects by binding to active sites, altering protein conformation, or modulating signaling pathways. The specific molecular targets and pathways involved depend on the context of its application, such as its use in biochemical assays or therapeutic interventions.
Comparison with Similar Compounds
Similar Compounds
(3-amino-2,2-difluoropropyl)methylamine: Lacks the benzyl group, making it less hydrophobic and potentially altering its reactivity and biological activity.
(3-amino-2,2-difluoropropyl)(phenyl)methylamine: Contains a phenyl group instead of a benzyl group, which may affect its steric and electronic properties.
(3-amino-2,2-difluoropropyl)(ethyl)methylamine: Has an ethyl group instead of a benzyl group, influencing its solubility and interaction with molecular targets.
Uniqueness
(3-amino-2,2-difluoropropyl)(benzyl)methylamine dihydrochloride is unique due to the presence of both fluorine atoms and a benzyl group, which confer specific chemical and biological properties. The fluorine atoms enhance the compound’s stability and lipophilicity, while the benzyl group provides additional hydrophobic interactions and potential binding affinity to molecular targets.
Properties
CAS No. |
2839157-51-4 |
|---|---|
Molecular Formula |
C11H18Cl2F2N2 |
Molecular Weight |
287.17 g/mol |
IUPAC Name |
N'-benzyl-2,2-difluoro-N'-methylpropane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C11H16F2N2.2ClH/c1-15(9-11(12,13)8-14)7-10-5-3-2-4-6-10;;/h2-6H,7-9,14H2,1H3;2*1H |
InChI Key |
UTHNMXIPTZCDDY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC(CN)(F)F.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















